molecular formula C19H18O4S B14287272 4-(Benzyloxy)-3-oxo-2-(phenylsulfanyl)but-1-en-1-yl acetate CAS No. 114743-33-8

4-(Benzyloxy)-3-oxo-2-(phenylsulfanyl)but-1-en-1-yl acetate

Cat. No.: B14287272
CAS No.: 114743-33-8
M. Wt: 342.4 g/mol
InChI Key: SHQWAAWBFSCGKE-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-oxo-2-(phenylsulfanyl)but-1-en-1-yl acetate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-oxo-2-(phenylsulfanyl)but-1-en-1-yl acetate typically involves multiple steps. One common method includes the reaction of benzyloxyacetone with phenylsulfanylacetylene under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-oxo-2-(phenylsulfanyl)but-1-en-1-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-3-oxo-2-(phenylsulfanyl)but-1-en-1-yl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-oxo-2-(phenylsulfanyl)but-1-en-1-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxy)-3-oxo-2-(phenylsulfanyl)but-1-en-1-yl acetate
  • 4-(Ethoxy)-3-oxo-2-(phenylsulfanyl)but-1-en-1-yl acetate
  • 4-(Benzyloxy)-3-oxo-2-(methylsulfanyl)but-1-en-1-yl acetate

Uniqueness

4-(Benzyloxy)-3-oxo-2-(phenylsulfanyl)but-1-en-1-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyloxy and phenylsulfanyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

CAS No.

114743-33-8

Molecular Formula

C19H18O4S

Molecular Weight

342.4 g/mol

IUPAC Name

(3-oxo-4-phenylmethoxy-2-phenylsulfanylbut-1-enyl) acetate

InChI

InChI=1S/C19H18O4S/c1-15(20)23-14-19(24-17-10-6-3-7-11-17)18(21)13-22-12-16-8-4-2-5-9-16/h2-11,14H,12-13H2,1H3

InChI Key

SHQWAAWBFSCGKE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC=C(C(=O)COCC1=CC=CC=C1)SC2=CC=CC=C2

Origin of Product

United States

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